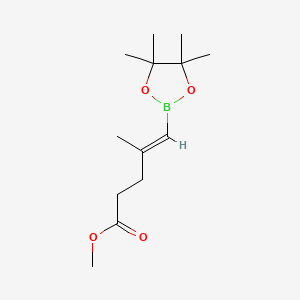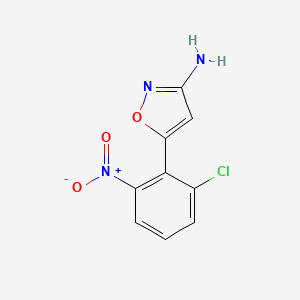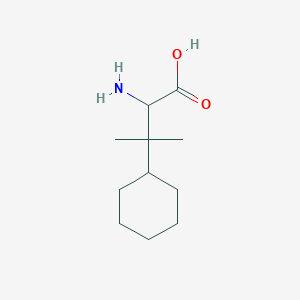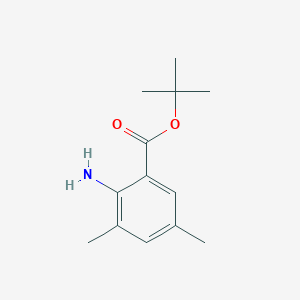
(1-Ethoxy-2-iodoethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethoxy-2-iodoethyl)benzene is an organic compound with the molecular formula C10H13IO It is a halogenated hydrocarbon that contains an ethoxy group and an iodine atom attached to an ethylbenzene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Ethoxy-2-iodoethyl)benzene can be synthesized through several methods. One common approach involves the reaction of ethylbenzene with iodine and an ethoxy group under specific conditions. The reaction typically requires a catalyst and may involve the use of solvents such as ethanol or ether to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxy-2-iodoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted products.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form ethylbenzene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of ethoxyethylbenzene derivatives.
Oxidation: Formation of ethoxybenzaldehyde or ethoxybenzoic acid.
Reduction: Formation of ethylbenzene.
Scientific Research Applications
(1-Ethoxy-2-iodoethyl)benzene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (1-Ethoxy-2-iodoethyl)benzene involves its interaction with molecular targets through its functional groups. The ethoxy group can participate in hydrogen bonding and other interactions, while the iodine atom can undergo substitution reactions. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(2-Iodoethyl)benzene: Similar structure but lacks the ethoxy group.
(1-Ethoxy-2-chloroethyl)benzene: Contains a chlorine atom instead of iodine.
(1-Ethoxy-2-bromoethyl)benzene: Contains a bromine atom instead of iodine.
Uniqueness
(1-Ethoxy-2-iodoethyl)benzene is unique due to the presence of both an ethoxy group and an iodine atom, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
52763-02-7 |
|---|---|
Molecular Formula |
C10H13IO |
Molecular Weight |
276.11 g/mol |
IUPAC Name |
(1-ethoxy-2-iodoethyl)benzene |
InChI |
InChI=1S/C10H13IO/c1-2-12-10(8-11)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI Key |
WCJUYZQFCWIIQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CI)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Aminomethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13559446.png)


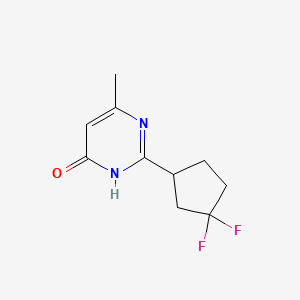

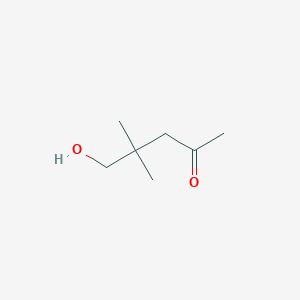
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-ol](/img/structure/B13559491.png)
